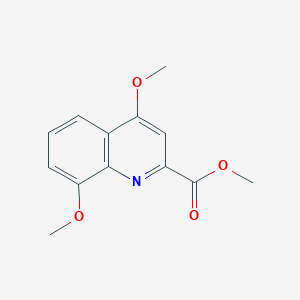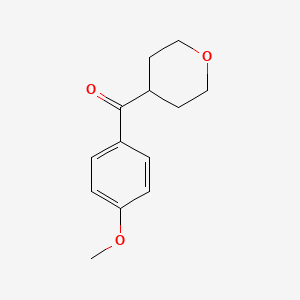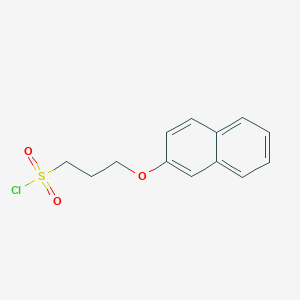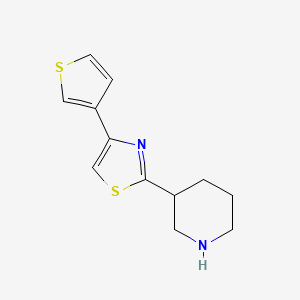
4,8-diméthoxyquinoléine-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 4,8-dimethoxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4,8-dimethoxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,8-dimethoxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : applications anticancéreuses
Le 4,8-diméthoxyquinoléine-2-carboxylate de méthyle sert d’intermédiaire clé dans la synthèse de composés ayant des propriétés anticancéreuses potentielles. Son noyau quinoléine est un motif courant dans de nombreuses molécules pharmacologiquement actives. Les chercheurs ont étudié ses dérivés pour leur efficacité contre diverses lignées cellulaires cancéreuses, en tirant parti de sa capacité à interférer avec les voies de signalisation cellulaire .
Synthèse organique : approches de chimie verte
Dans le domaine de la synthèse organique, ce composé est utilisé dans les protocoles de chimie verte. Il est impliqué dans des réactions qui minimisent l’utilisation de substances dangereuses, en utilisant des catalyseurs et des solvants écologiques. Cela s’aligne sur la pression sociétale pour des procédés chimiques plus durables .
Découverte de médicaments : anti-inflammatoire et antioxydant
Les dérivés de la quinoléine du this compound sont étudiés pour leurs activités anti-inflammatoires et antioxydantes. Ces propriétés sont essentielles pour le traitement de maladies chroniques telles que l’arthrite et pour lutter contre le stress oxydatif dans les cellules .
Activité antimicrobienne et antituberculeuse
Les composés de la quinoléine, y compris ceux dérivés du this compound, présentent des effets antimicrobiens et antituberculeux importants. Ils sont étudiés pour leur potentiel à inhiber la croissance des bactéries et de Mycobacterium tuberculosis, l’agent causal de la tuberculose .
Recherche antimalarique
Le this compound est également un précurseur dans la synthèse de médicaments antimalariques. Sa similarité structurelle avec la chloroquine, un agent antimalarique bien connu, en fait une entité précieuse dans le développement de nouvelles thérapies contre le paludisme .
Neuropharmacologie : effets anticonvulsivants
La recherche sur les applications neuropharmacologiques de ce composé comprend le développement de médicaments anticonvulsivants. Ses dérivés sont testés pour leur capacité à prévenir les crises, contribuant au traitement de l’épilepsie .
Recherche cardiovasculaire
Dans la recherche cardiovasculaire, les dérivés du this compound sont étudiés pour leurs avantages potentiels dans le traitement des maladies cardiaques. Ils pourraient offrir de nouvelles voies pour la prise en charge des arythmies cardiaques et d’autres troubles connexes .
Chimie computationnelle : modélisation moléculaire
Enfin, en chimie computationnelle, ce composé est utilisé dans des études de modélisation moléculaire. Des programmes comme Amber et GROMACS l’utilisent pour créer des simulations qui aident à comprendre les interactions moléculaires et la dynamique au sein des systèmes biologiques .
Propriétés
IUPAC Name |
methyl 4,8-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(17-2)7-9(13(15)18-3)14-12(8)10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNSSRWVFHWDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697529 | |
| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76995-87-4 | |
| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)
![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)


![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)
![[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1454095.png)
